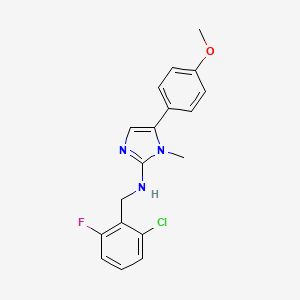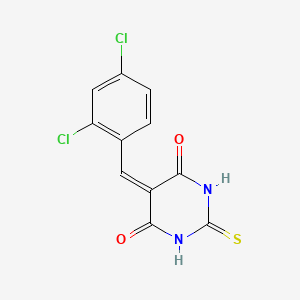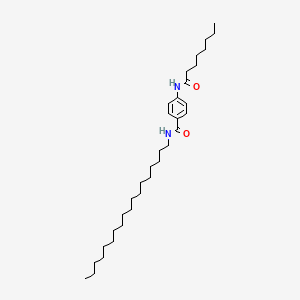![molecular formula C18H17Cl2N3O3 B15020781 (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and hydroxy-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the hydrazone intermediate: This step involves the reaction of 2-hydroxy-3-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Coupling with 2,4-dichlorophenylacetic acid: The hydrazone intermediate is then reacted with 2,4-dichlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Modulating signaling pathways: It may affect signaling pathways related to inflammation and cell proliferation, leading to potential therapeutic benefits.
類似化合物との比較
Similar Compounds
- (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide
- (3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-hydroxy-4-methylphenyl)carbonyl]hydrazinylidene}butanamide
Uniqueness
(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.
特性
分子式 |
C18H17Cl2N3O3 |
|---|---|
分子量 |
394.2 g/mol |
IUPAC名 |
N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-10-4-3-5-13(17(10)25)18(26)23-22-11(2)8-16(24)21-15-7-6-12(19)9-14(15)20/h3-7,9,25H,8H2,1-2H3,(H,21,24)(H,23,26)/b22-11+ |
InChIキー |
APAJUJAGJIWSMH-SSDVNMTOSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15020707.png)
![2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020708.png)


![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone](/img/structure/B15020736.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15020741.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
![2-[1-(Butan-2-yl)-5,5-dimethyl-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B15020758.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B15020772.png)

